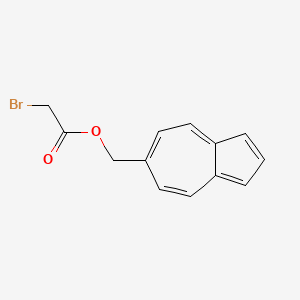

(Azulen-6-yl)methyl bromoacetate

Description

(Azulen-6-yl)methyl bromoacetate is a bromoacetate ester derivative of azulene, a bicyclic aromatic hydrocarbon with a distinctive blue color and unique electronic properties. The compound features a bromoacetate group (-OCOCH₂Br) attached to the methyl substituent at the 6-position of the azulene core.

Properties

CAS No. |

825637-92-1 |

|---|---|

Molecular Formula |

C13H11BrO2 |

Molecular Weight |

279.13 g/mol |

IUPAC Name |

azulen-6-ylmethyl 2-bromoacetate |

InChI |

InChI=1S/C13H11BrO2/c14-8-13(15)16-9-10-4-6-11-2-1-3-12(11)7-5-10/h1-7H,8-9H2 |

InChI Key |

KREIXMIUMVZLBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC=C(C=CC2=C1)COC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Azulen-6-yl)methyl bromoacetate typically involves the bromination of azulene followed by esterification. One common method includes the reaction of azulene with bromine in the presence of a catalyst to form bromoazulene. This intermediate is then reacted with bromoacetic acid in the presence of a base to yield (Azulen-6-yl)methyl bromoacetate .

Industrial Production Methods: Industrial production of (Azulen-6-yl)methyl bromoacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (Azulen-6-yl)methyl bromoacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoacetate group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The azulene ring can undergo oxidation to form azulene quinones or reduction to form dihydroazulenes.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Nucleophilic Substitution: Formation of azulen-6-yl methyl azide or azulen-6-yl methyl thiol.

Oxidation: Formation of azulene quinones.

Reduction: Formation of dihydroazulenes.

Scientific Research Applications

(Azulen-6-yl)methyl bromoacetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of azulene-based compounds.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored for its therapeutic potential in dermatological treatments and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and optoelectronic materials

Mechanism of Action

The mechanism of action of (Azulen-6-yl)methyl bromoacetate involves its interaction with biological targets and pathways. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, its ability to form reactive intermediates allows it to interact with cellular components, potentially leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Bromoacetate Esters

Structural and Functional Differences

(Azulen-6-yl)methyl bromoacetate differs from sterol- and bile acid-based bromoacetates in its aromatic framework and substitution pattern:

- Azulene Core : The azulene moiety confers distinct electronic and optical properties, including a high dipole moment and absorption in the visible spectrum, which are absent in sterols or bile acids.

- Position of Bromoacetate Group : The bromoacetate group is attached to a methylene (-CH₂-) bridge at the 6-position of azulene, whereas in sterols (e.g., cholesterol 3β-bromoacetate) and bile acids (e.g., methyl cholate 3α-bromoacetate), the bromoacetate is directly linked to hydroxyl-bearing carbons (3β or 3α positions) within their steroid backbones .

Table 1: Structural Comparison of Bromoacetate Derivatives

| Compound | Core Structure | Bromoacetate Position | Key Functional Groups |

|---|---|---|---|

| (Azulen-6-yl)methyl bromoacetate | Azulene | 6-CH₂-OCOCH₂Br | Aromatic, electrophilic Br |

| Cholesteryl 3β-bromoacetate | Cholesterol | 3β-OCOCH₂Br | Steroid, hydroxyl-derived |

| Methyl cholate 3α-bromoacetate | Cholic acid | 3α-OCOCH₂Br | Bile acid, hydroxyl-derived |

Spectroscopic Characterization

The evidence highlights spectroscopic techniques used for sterol and bile acid bromoacetates, which would apply analogously to (Azulen-6-yl)methyl bromoacetate:

- 1H-NMR: Diagnostic signals include the methylene protons of the bromoacetate group (δ ~4.95 ppm for COCH₂Br) and aromatic protons of azulene (δ ~7.0–8.5 ppm).

- ESI-MS/MS : Molecular ion peaks ([M]+) and fragmentation patterns would confirm the molecular weight and structural integrity, as seen in methyl cholate 3α-bromoacetate ([C₄₀H₅₉N₂O₈]+ at m/z 696) .

Table 2: Key Spectroscopic Data for Bromoacetate Derivatives

| Compound | 1H-NMR (δ, ppm) | ESI-MS (m/z) | FT-IR (ν, cm⁻¹) |

|---|---|---|---|

| Methyl cholate 3α-bromoacetate | 4.95 (COCH₂N+), 3.63 (CO₂CH₃) | 696 [M]+ | 1772 (C=O), 1739 (ester) |

| (Azulen-6-yl)methyl bromoacetate (hypothetical) | ~4.90 (COCH₂Br), 7.5–8.5 (Ar–H) | ~300–350 [M]+ | ~1735 (C=O), 650 (C–Br) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.